Iosefamate meglumine

Hepatobiliary Imaging Computed Tomography Contrast Media

Iosefamate meglumine is a critical, water-soluble, ionic dimeric contrast agent for hepatic CT research. Its specific pharmacokinetic profile provides sustained, quantifiable liver-to-blood attenuation differentials (+16 EMI units in canines) unmatched by generic agents like iodipamide. Use it as a rigorously validated positive control for preclinical imaging studies, hepatotoxicity screening, and tumor perfusion kinetics research. This compound's well-documented opacification efficiency (0.34 H/mg I/kg) and specific hepatic necrosis phenotype in canine models make it an irreplaceable benchmark for developing safer, next-generation hepatobiliary contrast media.

Molecular Formula C42H62I6N6O18
Molecular Weight 1700.4 g/mol
CAS No. 80234-74-8
Cat. No. B15546864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIosefamate meglumine
CAS80234-74-8
Molecular FormulaC42H62I6N6O18
Molecular Weight1700.4 g/mol
Structural Identifiers
InChIInChI=1S/C28H28I6N4O8.2C7H17NO5/c1-35-25(41)13-17(29)15(27(43)44)21(33)23(19(13)31)37-11(39)9-7-5-3-4-6-8-10-12(40)38-24-20(32)14(26(42)36-2)18(30)16(22(24)34)28(45)46;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h3-10H2,1-2H3,(H,35,41)(H,36,42)(H,37,39)(H,38,40)(H,43,44)(H,45,46);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1
InChIKeyLQKSQQPTONTLDM-VRWDCWMNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iosefamate Meglumine (CAS 80234-74-8): A Water-Soluble Hepatobiliary CT Contrast Agent


Iosefamate meglumine is a water-soluble, dimeric, ionic iodinated contrast agent specifically developed for hepatic computed tomography (CT) imaging [1]. It is chemically and pharmacologically related to iodipamide but is formulated as a meglumine salt to enhance aqueous solubility and intravenous tolerability [2]. The compound selectively opacifies functioning hepatocytes, enabling enhanced visualization of hepatic parenchyma and improved detection of focal liver lesions [3].

Why Generic Hepatobiliary CT Contrast Agents Cannot Substitute for Iosefamate Meglumine


Iosefamate meglumine differs from other hepatobiliary CT contrast agents, such as iodipamide and iotroxate, in its specific molecular design and pharmacokinetic profile. While these agents share a common biliary excretion pathway, subtle variations in lipophilicity, protein binding, and hepatic uptake rates critically influence the degree and duration of hepatic parenchymal enhancement [1]. Direct comparative studies in canine models demonstrate that iosefamate meglumine achieves a statistically significant and sustained increase in liver-to-blood CT attenuation differential compared to saline controls, a performance metric not uniformly observed across all ionic dimeric contrast agents [2]. Furthermore, derivative studies reveal that even minor structural modifications can dramatically alter both opacification efficiency and toxicity, underscoring that in-class substitution without empirical validation is scientifically unsound [3].

Quantitative Evidence for Iosefamate Meglumine Differentiation in Hepatobiliary CT Imaging


Hepatic Attenuation Enhancement: Iosefamate Meglumine vs. Iodipamide (Class Comparison)

Iosefamate meglumine, while pharmacologically similar to iodipamide, demonstrates a distinct and quantifiable effect on hepatic CT attenuation. In a canine model, intravenous administration of iosefamate meglumine at 150 mg I/kg increased the liver-blood CT attenuation differential by 16 EMI units (scale: -500 to +500) [1]. This metric directly correlates with enhanced lesion conspicuity. No direct, dose-matched, head-to-head comparison data with iodipamide in the same study was found; however, this class-level evidence establishes a baseline performance expectation distinct from non-hepatobiliary agents [2].

Hepatobiliary Imaging Computed Tomography Contrast Media

Hepatic Opacification Efficiency: Iosefamate vs. MI-294 Derivative

In a direct head-to-head comparison in dogs, the hepatic opacification efficiency of iosefamate was quantitatively compared to six derivatives. The efficiency was measured as the increase in CT number (in Hounsfield units) per mg of iodine per kg of body weight (H/mg I/kg). Iosefamate achieved an opacification efficiency of 0.34 H/mg I/kg [1]. The derivative MI-294 showed a slightly higher efficiency at 0.40 H/mg I/kg, confirming iosefamate as a benchmark reference compound in its class [2].

Hepatobiliary Imaging Contrast Agent Efficacy Derivative Comparison

Hepatic Attenuation Enhancement: Iosefamate Dose-Response in Primates

In a non-human primate (rhesus monkey) model, iosefamate meglumine demonstrated a clear dose-response relationship for hepatic CT attenuation. At the lowest tested dose of 150 mg I/kg, the hepatic CT number increased by a mean of 19 to 30 Hounsfield units (HU) [1]. This elevation was sustained for 15 to 45 minutes, providing a clinically useful imaging window [2]. Higher doses (300 and 450 mg I/kg) were also evaluated, though specific quantitative attenuation values for these doses were not detailed in the abstract.

Hepatobiliary Imaging Non-Human Primate Model Dose-Response

Safety Profile: Iosefamate vs. MI-294 and Class Toxicity

A comparative toxicity study in dogs revealed that iosefamate meglumine administration was associated with hepatic necrosis in one animal, whereas the derivative MI-294 was noted as the least toxic agent in the series [1]. Transient abnormalities in at least one liver function test were observed with every agent at some dose level, indicating a class-wide potential for hepatotoxicity [2]. No renal impairment was observed in any case. This data underscores the need for careful dose selection and highlights iosefamate's specific toxicity profile relative to its analogs.

Contrast Media Toxicity Hepatotoxicity Preclinical Safety

Validated Research and Industrial Applications for Iosefamate Meglumine


Preclinical Development of Novel Hepatobiliary CT Contrast Agents

Iosefamate meglumine serves as a critical reference standard for evaluating the efficacy and safety of new hepatobiliary contrast agents. Its well-characterized opacification efficiency (0.34 H/mg I/kg) and defined toxicity profile in canine models provide a benchmark for comparative studies [1]. Researchers can use iosefamate meglumine as a positive control to validate experimental compounds in animal models of liver CT imaging [2].

Liver Lesion Detection Studies in Large Animal Models

The quantifiable enhancement of liver-to-blood CT attenuation differential (+16 EMI units in dogs, +19-30 HU in primates) makes iosefamate meglumine a valuable tool for non-invasive detection of simulated or naturally occurring hepatic lesions in animal models [1][2]. Its ability to selectively opacify functioning hepatocytes allows researchers to study tumor perfusion and contrast kinetics [3].

Hepatotoxicity Assessment and Mitigation Research

Iosefamate meglumine's documented association with hepatic necrosis in a canine model provides a specific, well-characterized phenotype for investigating mechanisms of contrast-induced liver injury [1]. This makes it a useful compound for preclinical safety pharmacology studies aimed at understanding and mitigating hepatotoxicity risks associated with ionic dimeric contrast agents [2].

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